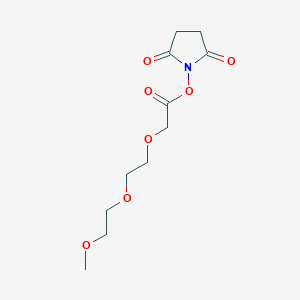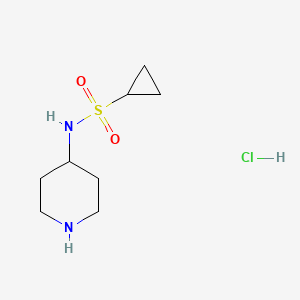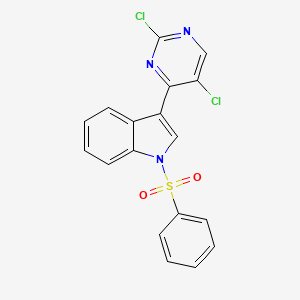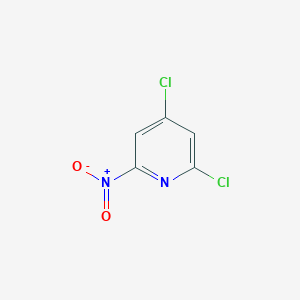
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate
Vue d'ensemble
Description
2,5-Dioxopyrrolidin-1-yl 2-(2-(2-methoxyethoxy)ethoxy)acetate , also known by its IUPAC name 1-(2,5,8,11-tetraoxadodec-1-anoyloxy)-2,5-pyrrolidinedione , is a chemical compound with the molecular formula C₁₂H₁₉NO₈ . It is a colorless to yellow liquid or semi-solid substance . This compound is used in various research applications and has potential therapeutic implications.
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrrolidinedione ring with additional ethoxy groups attached. The compound’s linear formula is C₁₂H₁₉NO₈ . For a visual representation, refer to the 2D molecular structure provided by NIST.
Physical And Chemical Properties Analysis
- Safety Information : The compound carries a Warning signal word and hazard statements related to skin and eye irritation. Refer to the MSDS for detailed safety precautions.
Applications De Recherche Scientifique
Memory Enhancement
- A study demonstrated the synthesis of compounds related to 2,5-Dioxopyrrolidin-1-yl derivatives and their impact on memory in mice. The findings indicated significant memory facilitation, as evidenced by decreased mistake frequency in mice treated with these compounds compared to control groups (Li Ming-zhu, 2010).
Liposome Coupling for Immunization
- Research on polyoxyethylene-based heterobifunctional cross-linking reagents, including a derivative of 2,5-Dioxopyrrolidin-1-yl, demonstrated their utility in coupling peptides to liposomes for immunization purposes. This application is critical in the development of synthetic vaccination formulations (B. Frisch, C. Boeckler, F. Schuber, 1996).
Conductive Polymer Synthesis
- A study focused on the synthesis of monomers similar to 2,5-Dioxopyrrolidin-1-yl derivatives for the development of conductive polymers. These polymers exhibited good conductivity and stability, highlighting their potential in electronic applications (A. Ho-Hoang, F. Fache, G. Boiteux, M. Lemaire, 1994).
Ratiometric/Fluorescent Chemosensors
- A novel ratiometric/fluorescent chemosensor based on a diketopyrrolopyrrole derivative, structurally related to 2,5-Dioxopyrrolidin-1-yl, was synthesized for detecting Cu2+/Hg2+ in water. This research contributes to the field of heavy metal ion detection (Kaixuan Nie et al., 2019).
Anticonvulsant Agent Synthesis
- A study synthesized a library of compounds including N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides as potential new hybrid anticonvulsant agents. These compounds integrated chemical fragments of known antiepileptic drugs, showing promising results in preclinical seizure models (K. Kamiński et al., 2015).
Corrosion Inhibition
- Novel corrosion inhibitors derived from pyrrolidine, including compounds structurally similar to 2,5-Dioxopyrrolidin-1-yl, were synthesized and tested for their efficiency in inhibiting steel corrosion in acidic environments. These studies indicate the potential use of these compounds in industrial applications (M. Bouklah et al., 2006).
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO7/c1-16-4-5-17-6-7-18-8-11(15)19-12-9(13)2-3-10(12)14/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDQRGFDXIANCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60780593 | |
| Record name | 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260428-99-7 | |
| Record name | 1-({[2-(2-Methoxyethoxy)ethoxy]acetyl}oxy)pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60780593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-bromo-8-hydroxypyrido[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1401426.png)
![2',3,5-Trifluoro-4''-propyl-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B1401427.png)
![5-Iodo-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1401428.png)



![5-Iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B1401435.png)






